(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

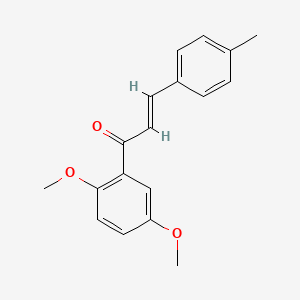

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2,5-dimethoxyphenyl group at the carbonyl end and a 4-methylphenyl substituent at the propenone terminus. This compound belongs to a broader class of chalcones, which are recognized for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities .

Properties

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)8-10-17(19)16-12-15(20-2)9-11-18(16)21-3/h4-12H,1-3H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWXCZOHIRFAKY-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a subject of interest in biological research.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA replication. Its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Chalcones

Key Observations :

- Aromatic Systems : Biphenyl or indolyl moieties (e.g., Compound C7 and 3h) increase π-π stacking interactions, correlating with stronger antiproliferative and antioxidant activities .

- Steric Effects : Bulky substituents (e.g., 2,3,4-trimethoxyphenyl in ) may reduce binding affinity to enzymatic targets compared to simpler groups like 4-methylphenyl .

Antiproliferative Activity

- The indolyl-substituted analog (3h) demonstrated potent activity against breast (MCF-7) and lung (A549) cancer cells, likely due to interactions with tubulin or DNA topoisomerases . In contrast, chalcones with biphenyl groups (e.g., C7) showed weaker antiproliferative effects but stronger antioxidant profiles .

Antioxidant and Radioprotective Effects

- The biphenyl chalcone C7 exhibited notable DPPH scavenging (EC₅₀: 22 µM) and reduced lipid peroxidation in irradiated E. coli, suggesting that the 2,5-dimethoxyphenyl group contributes to radical stabilization . The target compound’s 4-methylphenyl group may offer similar stabilization but with reduced polarity compared to methoxy derivatives .

Antimicrobial Potential

- Chalcones with halogen substituents (e.g., 4-fluorophenyl in ) showed higher antibacterial activity (MIC: 6.25 µg/mL) than methoxy or methyl derivatives, likely due to enhanced electrophilicity . The target compound’s lack of halogens may limit its antimicrobial efficacy unless combined with synergistic substituents.

Pharmacokinetic and Structural Insights

Metabolic Stability

- The methoxy-rich analog (Compound 1 in ) displayed moderate metabolic stability (t₁/₂: 4.2 h), whereas methyl-substituted chalcones like the target compound may exhibit prolonged half-lives due to reduced oxidative metabolism .

Crystallographic Data

- Chalcones with 2,5-dimethoxyphenyl groups (e.g., ) adopt planar conformations with dihedral angles <10° between aromatic rings, facilitating intercalation into biological targets .

Biological Activity

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique chemical structure comprising two aromatic rings. Chalcones are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties supported by various research findings.

- Molecular Formula : C18H18O3

- Molecular Weight : 282.33 g/mol

- CAS Number : 38169-52-7

- Chemical Structure : Chemical Structure

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Anticancer Activity : The compound induces apoptosis in cancer cells through the modulation of cell cycle-associated proteins such as cyclin B1 and p21. It has been shown to arrest the cell cycle at the G2/M phase and activate caspase pathways, leading to programmed cell death .

- Antimicrobial Properties : Chalcones exhibit significant antibacterial and antifungal activities. They disrupt bacterial cell membranes and inhibit the growth of various pathogens .

- Anti-inflammatory Effects : The compound has been noted for its potential to inhibit inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Anticancer Studies

A study highlighted the potent antiproliferative effects of chalcone derivatives on melanoma cells. The compound induced apoptosis characterized by mitochondrial dysfunction and activation of caspases, demonstrating its potential as an anticancer agent .

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Chalcone-Acridine Hybrid | A2058 (Melanoma) | 10 μM | Induces apoptosis via caspase activation |

| Novel Chalcone Derivatives | MDA-MB-231 (Breast Cancer) | 20 μM | Disrupts microtubule assembly |

Antimicrobial Activity

Research indicates that chalcones possess broad-spectrum antimicrobial properties. For instance, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to inhibit cytokine production and reduce inflammatory markers in vitro.

Case Studies

- Melanoma Treatment : In a controlled study involving melanoma cells, treatment with this compound resulted in significant tumor reduction and improved survival rates in animal models .

- Bacterial Infection Models : In vivo studies demonstrated that this chalcone derivative effectively reduced bacterial load in infected mice models, showcasing its potential therapeutic applications in infectious diseases .

Q & A

Q. How to address inconsistencies in antimicrobial activity across studies?

- Methodological Answer : Variability may stem from differences in microbial strains, inoculum size, or culture media. Standardize protocols using CLSI guidelines. Confirm results with time-kill assays or checkerboard synergy tests (e.g., with fluconazole). Meta-analyses of published data identify trends (e.g., enhanced activity against Gram-positive bacteria) .

Q. Why might XRD bond lengths deviate from DFT-optimized geometries?

- Methodological Answer : XRD measures solid-state geometries influenced by crystal packing, while DFT models isolated molecules. Discrepancies in C=O bond lengths (~1.21–1.23 Å) are common. Compare with gas-phase electron diffraction (if available) or apply periodic DFT (e.g., VASP) for solid-state simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.